Cas no 1889905-02-5 (2-1-(fluoromethyl)cyclobutylethan-1-amine)

2-1-(Fluoromethyl)cyclobutylethan-1-amine is a fluorinated cyclobutyl amine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluoromethyl group attached to a cyclobutyl ring, enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of fluorine can influence lipophilicity and binding affinity, offering advantages in the design of bioactive molecules. This compound is particularly useful in the synthesis of novel therapeutic agents, where its rigid cyclobutyl scaffold may improve selectivity and potency. High purity and well-defined stereochemistry ensure reliability in synthetic applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive amine functionality.
2-1-(fluoromethyl)cyclobutylethan-1-amine structure
1889905-02-5 structure
Product name:2-1-(fluoromethyl)cyclobutylethan-1-amine
CAS No:1889905-02-5
MF:C7H14FN
MW:131.191165447235
CID:5959529
PubChem ID:115011243

2-1-(fluoromethyl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(fluoromethyl)cyclobutylethan-1-amine
    • 2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
    • 1889905-02-5
    • EN300-1822083
    • Inchi: 1S/C7H14FN/c8-6-7(4-5-9)2-1-3-7/h1-6,9H2
    • InChI Key: XKMDRTSYTATRHP-UHFFFAOYSA-N
    • SMILES: FCC1(CCN)CCC1

Computed Properties

  • Exact Mass: 131.111027613g/mol
  • Monoisotopic Mass: 131.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 88.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26Ų

2-1-(fluoromethyl)cyclobutylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822083-0.25g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
0.25g
$906.0 2023-09-19
Enamine
EN300-1822083-5.0g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
5g
$4557.0 2023-05-27
Enamine
EN300-1822083-10.0g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
10g
$6758.0 2023-05-27
Enamine
EN300-1822083-0.5g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
0.5g
$946.0 2023-09-19
Enamine
EN300-1822083-5g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
5g
$2858.0 2023-09-19
Enamine
EN300-1822083-0.1g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
0.1g
$867.0 2023-09-19
Enamine
EN300-1822083-2.5g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
2.5g
$1931.0 2023-09-19
Enamine
EN300-1822083-0.05g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
0.05g
$827.0 2023-09-19
Enamine
EN300-1822083-1.0g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
1g
$1572.0 2023-05-27
Enamine
EN300-1822083-1g
2-[1-(fluoromethyl)cyclobutyl]ethan-1-amine
1889905-02-5
1g
$986.0 2023-09-19

Additional information on 2-1-(fluoromethyl)cyclobutylethan-1-amine

Comprehensive Overview of 2-(1-(Fluoromethyl)cyclobutyl)ethan-1-amine (CAS No. 1889905-02-5)

2-(1-(Fluoromethyl)cyclobutyl)ethan-1-amine (CAS No. 1889905-02-5) is a fluorinated organic compound with a cyclobutyl backbone, gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a fluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics and enzyme inhibition studies.

In recent years, the demand for fluorinated compounds like 2-(1-(Fluoromethyl)cyclobutyl)ethan-1-amine has surged, driven by their role in improving drug efficacy and reducing side effects. This aligns with the growing focus on precision medicine and targeted therapies, where fluorination is a key strategy for optimizing molecular interactions. The compound’s cyclobutyl ring also contributes to its conformational rigidity, a feature often exploited in the design of small-molecule inhibitors.

From a synthetic chemistry perspective, CAS No. 1889905-02-5 exemplifies advancements in organofluorine chemistry, a field that addresses challenges like selective fluorination and stereocontrol. Its synthesis typically involves multi-step protocols, including cyclobutane ring formation followed by fluoromethylation. These methods are frequently discussed in academic forums and patent literature, reflecting the compound’s relevance to green chemistry and sustainable synthesis trends.

The compound’s nomenclature, 2-(1-(Fluoromethyl)cyclobutyl)ethan-1-amine, highlights its IUPAC-compliant naming conventions, which are critical for accurate database indexing and regulatory compliance. Users searching for fluoromethyl cyclobutyl amine derivatives or CAS 1889905-02-5 applications often seek details on its physicochemical properties, such as logP, pKa, and solubility profiles—data essential for formulation scientists.

Emerging discussions in AI-driven drug discovery platforms frequently reference 1889905-02-5 as a case study for scaffold hopping and bioisostere replacement. Computational models predict its interactions with biological targets like G-protein-coupled receptors (GPCRs), aligning with industry efforts to accelerate hit-to-lead optimization. This intersection of chemistry and artificial intelligence underscores the compound’s versatility.

Regulatory and safety assessments of 2-(1-(Fluoromethyl)cyclobutyl)ethan-1-amine emphasize its compliance with REACH and FDA guidelines, though it is not classified as hazardous under current standards. Environmental persistence and biodegradability studies are ongoing, reflecting broader concerns about PFAS alternatives and eco-friendly fluorochemicals.

In summary, CAS No. 1889905-02-5 represents a convergence of synthetic innovation and therapeutic potential. Its structural features cater to modern demands for high-value intermediates, while its applications resonate with trends like personalized medicine and computational chemistry. As research progresses, this compound is poised to play a pivotal role in next-generation chemical design.

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